molecular formula C15H17BrN2 B10839623 1-(Benzhydrylamino)ethaniminium bromide

1-(Benzhydrylamino)ethaniminium bromide

Katalognummer B10839623
Molekulargewicht: 305.21 g/mol
InChI-Schlüssel: SCBRUNBFSUXITM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzhydrylamino)ethaniminium bromide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its structure, which includes a benzhydryl group attached to an ethaniminium moiety, with bromide as the counterion. This compound has garnered interest due to its ability to inhibit neuronal nitric oxide synthase (nNOS), making it a valuable candidate for research in neurological and inflammatory diseases .

Vorbereitungsmethoden

The synthesis of 1-(benzhydrylamino)ethaniminium bromide typically involves the reaction of benzhydrylamine with ethyl bromoacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving purification and crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(Benzhydrylamino)ethaniminium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Wissenschaftliche Forschungsanwendungen

1-(Benzhydrylamino)ethaniminium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Its ability to inhibit nNOS makes it a valuable tool for studying the role of nitric oxide in biological systems.

    Medicine: Research into its potential therapeutic applications for neurological and inflammatory diseases is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(benzhydrylamino)ethaniminium bromide involves its interaction with neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, it reduces the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. This inhibition can help mitigate the effects of excessive NO production, which is associated with conditions like neurodegenerative diseases and inflammation .

Vergleich Mit ähnlichen Verbindungen

1-(Benzhydrylamino)ethaniminium bromide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H17BrN2

Molekulargewicht

305.21 g/mol

IUPAC-Name

N'-benzhydrylethanimidamide;hydrobromide

InChI

InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H

InChI-Schlüssel

SCBRUNBFSUXITM-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.